
3(2H)-Pyridazinone, 4,5-dichloro-2-ethyl-6-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Pyridazinone, 4,5-dichloro-2-ethyl-6-nitro- is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of a pyridazinone ring substituted with chlorine, ethyl, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dichloro-2-ethyl-6-nitro- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nucleophilic substitution of a pyridazinone derivative with chlorine atoms at the 4 and 5 positions. The reaction is carried out in the presence of a suitable base and solvent, such as tetrahydrofuran (THF), at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
3(2H)-Pyridazinone, 4,5-dichloro-2-ethyl-6-nitro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 5 positions can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like N-methylpiperazine and bases such as sodium hydride in solvents like THF.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted pyridazinones with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
3(2H)-Pyridazinone, 4,5-dichloro-2-ethyl-6-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dichloro-2-ethyl-6-nitro- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-6-phenylpyrimidine: Another heterocyclic compound with similar chlorine substitutions.
2-Chloro-4-(1’,3’-dithian-2’-yl)pyrimidine: Contains a dithiane group instead of an ethyl group.
Uniqueness
3(2H)-Pyridazinone, 4,5-dichloro-2-ethyl-6-nitro- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its nitro group, in particular, contributes to its potential as a bioactive compound, differentiating it from other similar pyridazinone derivatives .
Propiedades
Número CAS |
22370-17-8 |
|---|---|
Fórmula molecular |
C6H5Cl2N3O3 |
Peso molecular |
238.03 g/mol |
Nombre IUPAC |
4,5-dichloro-2-ethyl-6-nitropyridazin-3-one |
InChI |
InChI=1S/C6H5Cl2N3O3/c1-2-10-6(12)4(8)3(7)5(9-10)11(13)14/h2H2,1H3 |
Clave InChI |
IYVRIFCGOJSUMF-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C(=C(C(=N1)[N+](=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





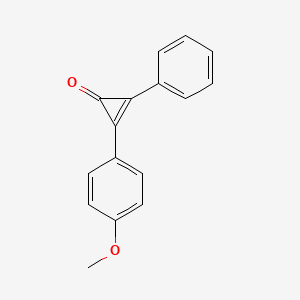
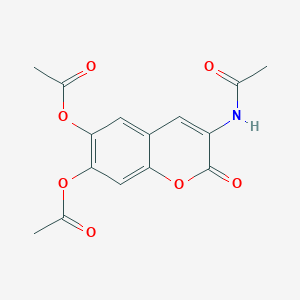

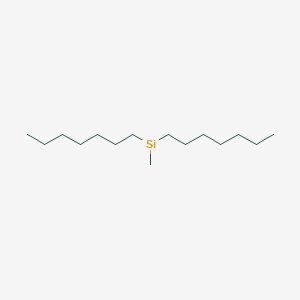


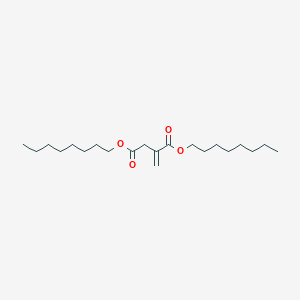
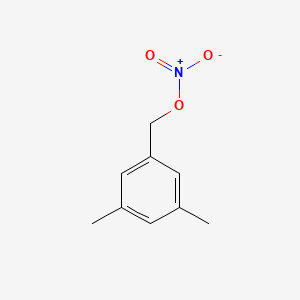
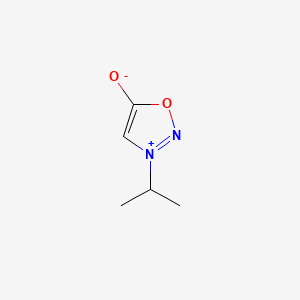
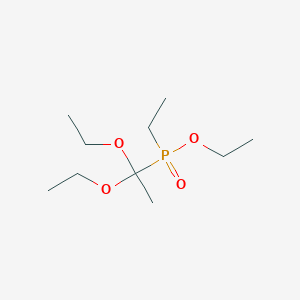
![3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene](/img/structure/B14715770.png)
